molecular formula C18H22N2OS B2657565 2-amino-N-(3-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide CAS No. 669737-30-8

2-amino-N-(3-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No. B2657565
CAS RN: 669737-30-8
M. Wt: 314.45
InChI Key: PYHBHSFNJCBCSH-UHFFFAOYSA-N
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Description

Thiophene-based compounds are a significant class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are typically synthesized through condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The structure of thiophene-based compounds can vary greatly depending on the specific substituents attached to the thiophene ring.


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, 3-amino-thiophene-2-carboxamides can be heated with formic acid to afford thieno[3,2-d]pyrimidin-4-ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary greatly depending on their specific structure. For example, the compound 3-Acetyl-2-hydroxy-4-imino-N-(3-nitrophenyl)-5-(4-phenylpiperazin-1-yl)-1,4-dihydrothieno[3,4-b]pyridine-7-carboxamide has a melting point of 293–295 °C .

Scientific Research Applications

Medicinal Chemistry

Thiophene derivatives, including the compound , have been found to possess a wide range of therapeutic properties . They have been used to produce a combinatorial library of compounds for the search of lead molecules in drug discovery .

Anti-Inflammatory Drugs

Some thiophene derivatives are known to have anti-inflammatory properties . For example, suprofen, a 2-substituted thiophene, is a nonsteroidal anti-inflammatory drug .

Antimicrobial Agents

Thiophene derivatives have been reported to possess antimicrobial properties . They can be used in the development of new antimicrobial drugs .

Anticancer Agents

Certain thiophene derivatives have been used as raw materials in the synthesis of anticancer agents . They can potentially be used in the development of new anticancer drugs .

Anti-Atherosclerotic Agents

2-Octylthiophene, a type of thiophene derivative, has been used in the synthesis of anti-atherosclerotic agents . This suggests that other thiophene derivatives, including the compound , could potentially have similar applications .

Organic Semiconductors

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They can be used in the development of new semiconductor materials .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of OLEDs . They can contribute to the development of new OLED technologies .

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They can be used to protect metals and other materials from corrosion .

Mechanism of Action

The mechanism of action of thiophene derivatives can vary greatly depending on their specific structure and the biological target they interact with. Some thiophene derivatives have shown anticancer activity .

Future Directions

Thiophene-based compounds continue to be an area of active research due to their diverse biological activities. Future research will likely continue to explore new synthetic methods and potential applications of these compounds .

properties

IUPAC Name

2-amino-N-(3-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-12-7-6-8-13(11-12)20-18(21)16-14-9-4-2-3-5-10-15(14)22-17(16)19/h6-8,11H,2-5,9-10,19H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHBHSFNJCBCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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